molecular formula C24H28N6O5S B607790 n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide CAS No. 1254036-66-2

n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide

Cat. No. B607790
M. Wt: 512.58
InChI Key: NLUPPCTVKHDVIQ-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK2292767 is a potent and selective inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ;  Ki = 79 pM). It has >1,000-fold selectivity for PI3Kδ over isoforms PI3Kα, PI3Kβ, and PI3Kγ with Ki values of 501, 630, and 501 nM, respectively. GSK2292767 is >100-fold selective for PI3Kδ over a panel of 250 kinases. It inhibits IFN-γ and IL-2 production (IC50s = 1.9 and 3.16 nM, respectively) in a human lung parenchyma assay. GSK2292767 also protects against eosinophil recruitment (ED50 = 35 μg/kg) in the brown Norway rat acute ovalbumin model of Th2-driven lung inflammation.
GSK2292767 is a potent and selective PI3Kδ inhibitor. GSK2292767 is is currently in clinical trials for the treatment of respiratory diseases such as asthma and COPD. GSK2292767 is highly selective for PI3Kδ over the closely related isoforms and are active in a disease relevant brown Norway rat acute OVA model of Th2-driven lung inflammation. PI3Kδ is highly enriched in leukocytes, making it an attractive target for the treatment of inflammatory conditions, such as asthma,6 chronic obstructive pulmonary disease (COPD), and autoimmune diseases.

Scientific Research Applications

  • Selective PI3Kδ Inhibitors : This compound, along with other derivatives, was evaluated as selective PI3Kδ inhibitors in crystalline forms, salts, and compositions, indicating its potential use in targeting specific kinase pathways (Norman, 2012).

  • Pharmacokinetics and Pharmacodynamics in Inhaled Drug Development : The pharmacokinetic and pharmacodynamic profile of this compound was studied as an inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. This research is significant in understanding its effects and behavior as a novel low-solubility compound, particularly in the treatment of respiratory conditions (Begg et al., 2019).

  • Structural Studies in Crystallography : The compound was involved in a structural study focusing on its crystal structure, providing insights into its molecular arrangement and potential interactions, which is crucial for drug design and synthesis (Dey et al., 2015).

  • Synthesis and Bioactivity of Derivatives : The synthesis and anti-acetylcholinesterase activity of derivatives of this compound were explored, highlighting its potential therapeutic applications in neurochemistry and pharmacology (Holan et al., 1997).

  • Synthesis and Antioxidant Activities : Novel derivatives were synthesized and analyzed for their in vitro potential antioxidant capacities, suggesting the compound's relevance in oxidative stress-related research and potential therapeutic applications (Kol et al., 2016).

  • Neurokinin-1 Receptor Antagonism : The compound's role as a neurokinin-1 receptor antagonist was investigated, particularly its suitability for both intravenous and oral administration, which is significant for developing new treatments for emesis and depression (Harrison et al., 2001).

properties

IUPAC Name

N-[5-[4-[5-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUPPCTVKHDVIQ-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide

CAS RN

1254036-66-2
Record name GSK-2292767
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2292767
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4E8NZ73C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
P Norman - Expert Opinion on Therapeutic Patents, 2012 - Taylor & Francis
Two applications each claim crystalline forms, salts and compositions of a single selective PI3Kδ inhibitor. The subject of both applications are specific, previously disclosed, 6-aryl-4-(5-…
Number of citations: 5 www.tandfonline.com
K Down, A Amour, IR Baldwin… - Journal of medicinal …, 2015 - ACS Publications
Optimization of lead compound 1, through extensive use of structure-based design and a focus on PI3Kδ potency, isoform selectivity, and inhaled PK properties, led to the discovery of …
Number of citations: 124 pubs.acs.org

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